9-Bromo-5-(4-bromophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
9-Bromo-5-(4-bromophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: is a complex organic compound that belongs to the class of pyrazolo[1,5-c][1,3]benzoxazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-5-(4-bromophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and bromination reactions. Common reagents used in these reactions include bromine, phenyl derivatives, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
9-Bromo-5-(4-bromophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The bromine atoms and phenyl groups play a crucial role in its binding affinity and reactivity. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
9-Bromo-5-phenyl-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: Lacks the additional bromine atom on the phenyl ring.
5-(4-Bromophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: Lacks the bromine atom at the 9-position.
Uniqueness
- The presence of two bromine atoms in 9-Bromo-5-(4-bromophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine enhances its reactivity and potential for diverse chemical transformations.
- The specific arrangement of bromine and phenyl groups contributes to its unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H18Br2N2O |
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Molecular Weight |
498.2 g/mol |
IUPAC Name |
9-bromo-5-(4-bromophenyl)-2-(4-methylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C23H18Br2N2O/c1-14-2-4-15(5-3-14)20-13-21-19-12-18(25)10-11-22(19)28-23(27(21)26-20)16-6-8-17(24)9-7-16/h2-12,21,23H,13H2,1H3 |
InChI Key |
VPHLPYPZWWPVNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Br)OC3C5=CC=C(C=C5)Br |
Origin of Product |
United States |
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